
N-isopropyl-3-(1-pyrrolidinylsulfonyl)benzamide
Descripción general
Descripción
N-isopropyl-3-(1-pyrrolidinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.11946368 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioengineering Applications
Poly(N-isopropyl acrylamide) (pNIPAM), a polymer closely related to N-isopropyl-3-(1-pyrrolidinylsulfonyl)benzamide, has seen widespread use in bioengineering applications. Its unique property of nondestructively releasing biological cells and proteins from substrates has been employed in the study of the extracellular matrix (ECM), cell sheet engineering, tissue transplantation, tumor spheroid formation, bioadhesion, bioadsorption studies, and individual cell manipulation or deformation. These applications are crucial for advancing regenerative medicine and understanding cellular behaviors in various environments (Cooperstein & Canavan, 2010).
Polymer Science and Drug Delivery
The controlled polymerization of N-isopropylacrylamide (NIPAM), another compound closely related to this compound, has been extensively studied for its application in drug delivery systems. The ability to control the polymerization process at room temperature, using specific chain transfer agents and initiating species, is critical for creating polymers with desired properties for targeted drug delivery, showcasing the compound's potential in creating advanced therapeutic delivery vehicles (Convertine et al., 2004).
Organic Synthesis and Catalysis
In organic synthesis, the use of pyridinecarboxamidato complexes of nickel, isoelectronic to α-iminocarboxamidato complexes, demonstrates the compound's role in catalyzing ethylene polymerization. This application is vital for synthesizing polymers with specific characteristics and applications, ranging from industrial materials to biomedical devices (Lee, Bu, & Bazan, 2001).
Antiviral and Antibacterial Research
This compound derivatives have been explored for their antiviral and antibacterial activities. Compounds structurally related to this compound have shown remarkable activity against human rhinovirus, highlighting its potential in developing new antiviral therapies. The specificity and efficacy of these compounds in inhibiting viral replication offer promising pathways for treating viral infections (Hamdouchi et al., 1999). Additionally, derivatives of N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and tested for their antibacterial activity against various bacterial strains, demonstrating the compound's utility in addressing bacterial infections (Mobinikhaledi et al., 2006).
Propiedades
IUPAC Name |
N-propan-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11(2)15-14(17)12-6-5-7-13(10-12)20(18,19)16-8-3-4-9-16/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKFFBXNDGCJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B4590722.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4590744.png)
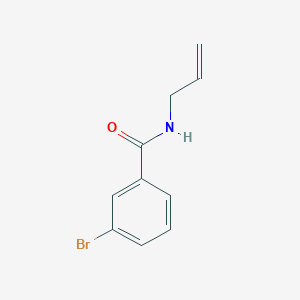
![4-[(4-chloro-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4590751.png)
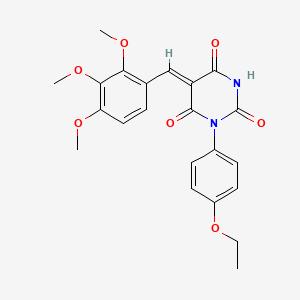
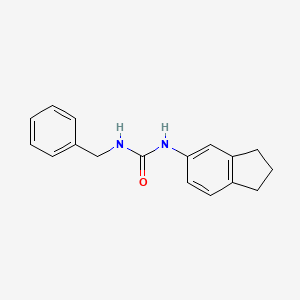
![methyl 2-[({[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4590759.png)
![5-ethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4590765.png)
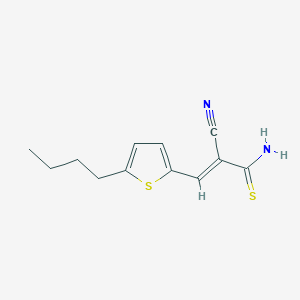
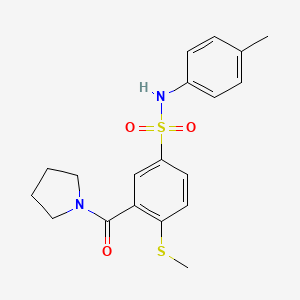
![5-ethyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide](/img/structure/B4590791.png)
amino]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B4590803.png)
![ETHYL 2-{[2-({1-CYCLOPROPYL-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4590811.png)
![N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide](/img/structure/B4590822.png)
